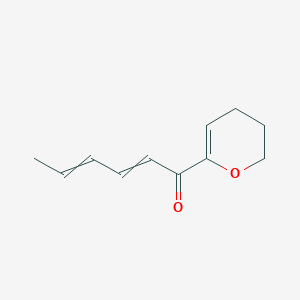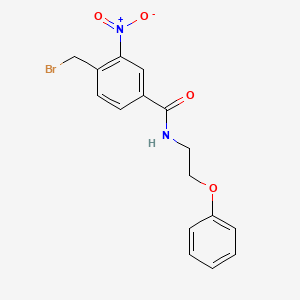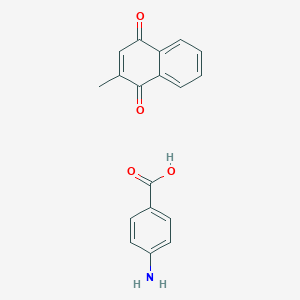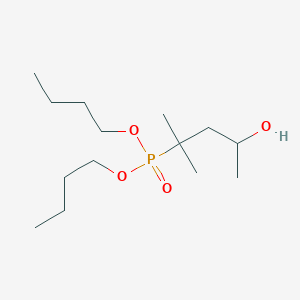
1-(3,4-Dihydro-2H-pyran-6-yl)hexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dihydro-2H-pyran-6-yl)hexa-2,4-dien-1-one is an organic compound that features a unique structure combining a dihydropyran ring with a hexa-2,4-dien-1-one moiety
Métodos De Preparación
The synthesis of 1-(3,4-Dihydro-2H-pyran-6-yl)hexa-2,4-dien-1-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3,4-dihydro-2H-pyran and hexa-2,4-dien-1-one.
Reaction Conditions: The reaction is often carried out under mild conditions using catalysts such as Lewis acids or bases to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. .
Análisis De Reacciones Químicas
1-(3,4-Dihydro-2H-pyran-6-yl)hexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyran ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like KMnO₄, reducing agents like NaBH₄, and catalysts such as Pd/C. .
Aplicaciones Científicas De Investigación
1-(3,4-Dihydro-2H-pyran-6-yl)hexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of polymers, resins, and other materials with specialized properties
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dihydro-2H-pyran-6-yl)hexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
1-(3,4-Dihydro-2H-pyran-6-yl)hexa-2,4-dien-1-one can be compared with other similar compounds such as:
3,4-Dihydro-2H-pyran: A simpler analog used as a protecting group in organic synthesis.
Hexa-2,4-dien-1-one: A compound with similar dienone functionality but lacking the pyran ring.
Tetrahydropyran derivatives: Compounds with fully saturated pyran rings used in various synthetic applications.
Unique Features: The combination of the dihydropyran ring and the hexa-2,4-dien-1-one moiety in a single molecule provides unique reactivity and potential for diverse applications
Propiedades
Número CAS |
649570-46-7 |
|---|---|
Fórmula molecular |
C11H14O2 |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
1-(3,4-dihydro-2H-pyran-6-yl)hexa-2,4-dien-1-one |
InChI |
InChI=1S/C11H14O2/c1-2-3-4-7-10(12)11-8-5-6-9-13-11/h2-4,7-8H,5-6,9H2,1H3 |
Clave InChI |
IMDDKGVZPSXZHD-UHFFFAOYSA-N |
SMILES canónico |
CC=CC=CC(=O)C1=CCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[4-(Piperidin-1-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12604740.png)

![3-amino-6,7,8,9-tetrahydrocyclohepta[b]pyran-2(5H)-one](/img/structure/B12604749.png)


![4,4'-[1,3-Phenylenebis(methylene)]dibenzonitrile](/img/structure/B12604781.png)

![1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4-difluorobenzene](/img/structure/B12604798.png)
![6-{[tert-Butyl(diphenyl)silyl]oxy}-3-ethylhexanal](/img/structure/B12604800.png)
![2-PyrrolidinecarboxaMide, 1-[5-chloro-2,3-dihydro-3-(2-Methoxy-5-Methylphenyl)-1-[[4-Methoxy-2-(trifluoroMethoxy)phenyl]sulfonyl]-2-oxo-1H-indol-3-yl]-4-hydroxy-N,N-diMethyl-,(2S,4R)-](/img/structure/B12604803.png)


![1-[2,4-Dimethoxy-5-(phenylselanyl)phenyl]ethan-1-one](/img/structure/B12604821.png)
![4-{[5-(2,7-Diazaspiro[4.4]nonan-2-yl)pyridin-3-yl]oxy}phenol](/img/structure/B12604822.png)
